Cas no 101350-88-3 (2H-1,4-Benzothiazine-2-acetamide,3,4-dihydro-3-oxo-N-phenyl-)
101350-88-3 structure
Product Name:2H-1,4-Benzothiazine-2-acetamide,3,4-dihydro-3-oxo-N-phenyl-
N.o CAS:101350-88-3
MF:C16H14N2O2S
MW:298.359562397003
CID:200332
PubChem ID:2834468
Update Time:2025-04-19
2H-1,4-Benzothiazine-2-acetamide,3,4-dihydro-3-oxo-N-phenyl- Propriedades químicas e físicas
Nomes e Identificadores
-
- 2H-1,4-Benzothiazine-2-acetamide,3,4-dihydro-3-oxo-N-phenyl-
- 2-(3-oxo-4H-1,4-benzothiazin-2-yl)-N-phenylacetamide
- HMS1412G08
- AB00075600-01
- DTXSID20906075
- IDI1_008359
- Z31269250
- CBDivE_004691
- AKOS016193624
- 2-(3-OXO-3,4-DIHYDRO-2H-BENZO(1,4)THIAZIN-2-YL)-N-PHENYL-ACETAMIDE
- 2H-1,4-Benzothiazine-2-acetamide, 3,4-dihydro-3-oxo-N-phenyl-
- 2-(3-Hydroxy-2H-1,4-benzothiazin-2-yl)-N-phenylethanimidic acid
- 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-phenylacetamide
- SR-01000499944-1
- 101350-88-3
- Cambridge id 5217823
- Oprea1_041833
- CCG-21072
- SR-01000499944
- BRN 0294846
- AI-204/31720031
- 3-Oxo-N-phenyl-2H-1,4-benzothiazine-2-acetamide
- AKOS000623453
- IFLab1_000140
- Oprea1_120738
-
- Inchi: 1S/C16H14N2O2S/c19-15(17-11-6-2-1-3-7-11)10-14-16(20)18-12-8-4-5-9-13(12)21-14/h1-9,14H,10H2,(H,17,19)(H,18,20)
- Chave InChI: RVRPQUZFIPCUAD-UHFFFAOYSA-N
- SMILES: S1C2C=CC=CC=2NC(C1CC(NC1C=CC=CC=1)=O)=O
Propriedades Computadas
- Massa Exacta: 298.07772
- Massa monoisotópica: 298.077598
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 2
- Contagem de aceitadores de ligações de hidrogénio: 3
- Contagem de Átomos Pesados: 21
- Contagem de Ligações Rotativas: 3
- Complexidade: 396
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 1
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 83.5
- XLogP3: 2.3
Propriedades Experimentais
- Densidade: 1.315
- Ponto de ebulição: 600.1°Cat760mmHg
- Ponto de Flash: 316.7°C
- Índice de Refracção: 1.662
- PSA: 58.2
- LogP: 3.86280
2H-1,4-Benzothiazine-2-acetamide,3,4-dihydro-3-oxo-N-phenyl- Literatura Relacionada
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
-
Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
-
Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
-
Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
101350-88-3 (2H-1,4-Benzothiazine-2-acetamide,3,4-dihydro-3-oxo-N-phenyl-) Produtos relacionados
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
- 81800-41-1((S)-4,4,7A-Trimethyl-5,6,7,7A-tetrahydrobenzofuran-2(4H)-one)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
Fornecedores recomendados
Essenoi Fine Chemical Co., Limited
Membro Ouro
CN Fornecedor
Reagente
Wuhan ChemNorm Biotech Co.,Ltd.
Membro Ouro
CN Fornecedor
Reagente
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Membro Ouro
CN Fornecedor
Reagente
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro Ouro
CN Fornecedor
Reagente
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro Ouro
CN Fornecedor
Reagente